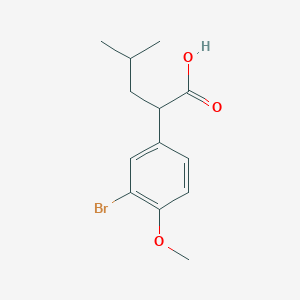

2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-8(2)6-10(13(15)16)9-4-5-12(17-3)11(14)7-9/h4-5,7-8,10H,6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXNSYCLGKFMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)OC)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 3 Bromo 4 Methoxyphenyl 4 Methylpentanoic Acid

Retrosynthetic Strategies for the Construction of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid

Retrosynthetic analysis provides a logical framework for devising synthetic routes to the target molecule, this compound. The primary disconnections identify key precursors and strategic bond formations.

A primary disconnection can be made at the α-carbon, breaking the bond between the chiral center and the isobutyl group. This leads to the key intermediate, 2-(3-bromo-4-methoxyphenyl)acetic acid, and an isobutyl electrophile, such as isobutyl bromide. This strategy places the crucial alkylation step as a cornerstone of the synthesis.

Further disconnection of the 2-(3-bromo-4-methoxyphenyl)acetic acid intermediate suggests two main pathways. The first involves a functional group interconversion followed by a C-C bond disconnection, pointing to the regioselective bromination of 4-methoxyphenylacetic acid. This is a highly efficient approach as 4-methoxyphenylacetic acid is a readily available starting material. nih.govhmdb.ca

An alternative disconnection breaks the bond between the aromatic ring and the C2-acidic side chain. This would involve an arylation reaction, for instance, coupling a 3-bromo-4-methoxyphenyl derivative with a suitable two-carbon synthon bearing the pentanoic acid framework. However, this route is often more complex than building the side chain on a pre-functionalized aromatic ring.

Finally, the functional groups on the aromatic ring can be disconnected. This leads back to simpler precursors like 4-hydroxyphenylacetic acid, requiring subsequent bromination and methoxylation steps, or vanillin, which would necessitate more extensive functional group manipulations. The most convergent strategy commences with a molecule already containing the methoxy (B1213986) group, such as 4-methoxyphenylacetic acid.

Classical Synthetic Approaches to the Core Structure

Building the racemic framework of this compound relies on established and robust chemical transformations. These classical methods focus on the sequential installation of the required functional groups and substituents.

Alkylation Reactions in the Formation of the Pentanoic Acid Moiety

The introduction of the isobutyl group to form the pentanoic acid side chain is a critical step. This is typically achieved through the alkylation of an enolate derived from the 2-(3-bromo-4-methoxyphenyl)acetic acid precursor.

A common method involves converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent interference from the acidic proton. The ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate in situ. Subsequent reaction with an isobutyl halide, like 1-bromo-2-methylpropane, yields the α-alkylated ester. The final step is the hydrolysis of the ester group under acidic or basic conditions to afford the target carboxylic acid.

Another classical approach is the malonic ester synthesis. chemicalnote.com In this method, diethyl malonate is first deprotonated with a base like sodium ethoxide. The resulting enolate is then alkylated with 1-bromo-3-bromo-4-methoxybenzene. A second alkylation step with 1-bromo-2-methylpropane, followed by hydrolysis and decarboxylation, would yield the desired product. This multi-step process offers reliable control but can be less atom-economical than direct alkylation. quora.com

Table 1: Comparison of Alkylation Strategies

| Method | Precursor | Reagents | Key Intermediate | Advantages |

|---|---|---|---|---|

| Direct Alkylation | Methyl 2-(3-bromo-4-methoxyphenyl)acetate | 1. LDA2. 1-Bromo-2-methylpropane3. H3O+/OH- | α-alkylated ester | High convergence, fewer steps |

| Malonic Ester Synthesis | 1-bromo-3-bromo-4-methoxybenzene | 1. Diethyl malonate, NaOEt2. 1-Bromo-2-methylpropane3. H3O+, Δ | Dialkylated malonic ester | Versatile, avoids strong non-nucleophilic bases |

Carboxylation Techniques for Acid Functionalization

An alternative retrosynthetic disconnection suggests the formation of the carboxylic acid moiety via carboxylation. This approach would involve creating a nucleophilic carbon at the eventual α-position, followed by quenching with carbon dioxide.

One potential route involves the synthesis of 1-(bromomethyl)-3-bromo-4-methoxy-2-isobutylbenzene. This precursor could be converted into an organometallic reagent, such as a Grignard or organolithium species. The subsequent reaction of this organometallic intermediate with solid carbon dioxide (dry ice), followed by an acidic workup, would yield this compound.

However, this route presents significant challenges. The formation of the necessary benzylic organometallic reagent can be complicated by the presence of the aryl bromide, potentially leading to side reactions. Furthermore, the synthesis of the required multi-substituted benzene (B151609) precursor is non-trivial. For these reasons, the alkylation of an existing acetic acid derivative is generally the more practical and higher-yielding approach.

Regioselective Bromination of Methoxy-substituted Aromatic Systems

The synthesis of the key intermediate, 2-(3-bromo-4-methoxyphenyl)acetic acid, is efficiently accomplished through the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov The methoxy group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the acetic acid side chain, bromination occurs selectively at one of the ortho positions.

The reaction is typically carried out by treating 4-methoxyphenylacetic acid with bromine in a suitable solvent, such as acetic acid. The reaction proceeds smoothly at room temperature to give the desired product in high yield. nih.gov This method is advantageous due to the commercial availability of the starting material and the high degree of regiocontrol.

Table 2: Regioselective Bromination of 4-Methoxyphenylacetic Acid

| Reagent | Solvent | Temperature | Yield | Reference |

|---|

The electronic properties of the substituents on the phenyl ring influence the reaction, with the electron-donating methoxy group facilitating the electrophilic aromatic substitution. nih.gov

Methoxylation Strategies for Aromatic Functionalization

While the most convergent synthesis starts with the already methoxylated 4-methoxyphenylacetic acid, an alternative route could involve methoxylation at a later stage. This would typically begin with a precursor such as 3-bromo-4-hydroxyphenylacetic acid.

The hydroxyl group of this precursor can be converted to a methoxy group via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then treated with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, to form the methyl ether.

This strategy is generally less preferred because it adds extra steps to the synthesis. It may be employed if the 3-bromo-4-hydroxyphenylacetic acid precursor is more readily available or cost-effective than 4-methoxyphenylacetic acid.

Enantioselective Synthesis and Chiral Resolution of this compound

Since the α-carbon of the target molecule is a stereocenter, obtaining enantiomerically pure forms is often a key objective. This can be achieved either by separating the enantiomers from the racemic mixture (resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Chiral Resolution

Classical resolution involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired diastereomeric salt is acidified to liberate the enantiomerically enriched carboxylic acid.

Table 3: Potential Chiral Resolving Agents for 2-Arylalkanoic Acids

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine |

| (1R,2S)-Ephedrine | |

| (1R,2S)-2-Amino-1,2-diphenylethanol rsc.org |

Kinetic resolution is another approach, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, enantioselective esterification using a chiral acyl-transfer catalyst can be employed to separate the enantiomers of α-arylalkanoic acids. rsc.orgnih.govmdpi.com

Enantioselective Synthesis

Modern synthetic methods allow for the direct formation of a specific enantiomer, avoiding the need for resolution. One of the most effective strategies is the asymmetric alkylation of the 2-(3-bromo-4-methoxyphenyl)acetic acid precursor.

This can be achieved by using a chiral auxiliary. The carboxylic acid is first covalently attached to a chiral molecule (the auxiliary), forming a new compound. The enolate of this compound is then generated and alkylated. The steric hindrance provided by the chiral auxiliary directs the incoming isobutyl group to one face of the enolate, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. Commonly used auxiliaries for this purpose include Evans oxazolidinones.

A more advanced method involves the direct enantioselective alkylation of the arylacetic acid's enediolate using a chiral lithium amide as a non-covalent, traceless auxiliary. nih.gov This approach is highly efficient as it circumvents the steps of attaching and removing a covalent auxiliary. nih.gov Palladium-catalyzed enantioselective allylic alkylation of aryl acetic esters represents another catalytic approach to constructing the chiral center. nih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis

The enantioselective synthesis of α-arylalkanoic acids, such as this compound, is frequently achieved through the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

One of the most effective classes of chiral auxiliaries for this purpose is the oxazolidinones, often referred to as Evans' auxiliaries. wikipedia.orgresearchgate.net The general strategy involves acylating the chiral oxazolidinone with the aryl-acetic acid precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. This enolate's subsequent alkylation with an isobutyl halide is sterically directed by the substituent on the oxazolidinone, leading to the formation of one diastereomer in preference to the other. wikipedia.org Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. While direct asymmetric alkylation of the parent acid is challenging, related approaches, such as the asymmetric hydrogenation of a corresponding unsaturated precursor, catalyzed by transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium with chiral phosphines), represent a viable pathway for producing enantiopure α-arylalkanoic acids.

Diastereomeric Salt Formation and Chromatographic Resolution Techniques

Classical resolution via diastereomeric salt formation remains a widely used and scalable method for separating enantiomers of carboxylic acids. ulisboa.ptlibretexts.orglibretexts.orgpharmtech.com This technique involves reacting the racemic this compound with a single enantiomer of a chiral base. libretexts.org

The resulting products are a pair of diastereomeric salts ((R)-acid•(S)-base and (S)-acid•(S)-base). Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. ulisboa.ptlibretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the enantiomerically pure carboxylic acid can be recovered from the salt by treatment with a strong acid. Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Base | Forms diastereomeric salts with racemic carboxylic acids for separation by crystallization. |

| (S)-(-)-1-Phenylethylamine | Chiral Base | Forms diastereomeric salts with racemic carboxylic acids for separation by crystallization. |

| Brucine | Chiral Base (Alkaloid) | Used for resolving acidic racemates through fractional crystallization of diastereomeric salts. |

In addition to chemical methods, chromatographic resolution is a powerful analytical and preparative tool. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. This method is particularly valuable for determining the enantiomeric excess (ee) of a sample produced by asymmetric synthesis or classical resolution.

Chemoenzymatic Approaches for Enantiopure Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve kinetic resolutions of racemic compounds. nih.govnih.gov For α-arylalkanoic acids, lipases are the most commonly employed enzymes. ubbcluj.roresearchgate.netalmacgroup.com These enzymes can selectively catalyze the esterification of one enantiomer of the racemic acid in an organic solvent, or conversely, the hydrolysis of one enantiomer of a racemic ester in an aqueous medium. nih.govresearchgate.netresearchgate.net

In a typical kinetic resolution via hydrolysis, the racemic methyl or ethyl ester of this compound is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB) or Candida rugosa lipase. nih.gov The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) largely unreacted. nih.govalmacgroup.com The resulting mixture of the (S)-acid and the (R)-ester can then be separated by standard acid-base extraction. This approach can yield both enantiomers with high optical purity. mdpi.commdpi.com Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. nih.govrsc.org

Advanced Synthetic Transformations Applicable to Analogs of this compound

The structure of this compound contains a reactive aryl bromide handle, which is an excellent substrate for further functionalization to create a diverse library of analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the phenyl ring is ideally positioned for transition metal-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is a prominent example. wikipedia.orgorganic-chemistry.orgresearchgate.net Reacting this compound (or its ester) with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base can generate a wide array of biaryl or styrenyl analogs. organic-chemistry.orgresearchgate.netacs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

Similarly, the Heck reaction allows for the coupling of the aryl bromide with alkenes to introduce substituted vinyl groups. rsc.orgresearchgate.netorganic-chemistry.orgwikipedia.orgmdpi.com These reactions are highly versatile and tolerate a broad range of functional groups, making them powerful tools for analog synthesis.

Directed C-H Functionalization Strategies

Directed C-H functionalization is an emerging field in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups. For analogs of this compound, the carboxylic acid group (or a derivative) can act as a directing group, guiding a transition metal catalyst to activate and functionalize a specific C-H bond on the aromatic ring. This approach offers a highly efficient and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Identification and Utilization of Key Precursors and Synthetic Intermediates

The synthesis of this compound relies on readily available starting materials and key synthetic intermediates.

A logical retrosynthetic analysis identifies two primary building blocks: the aromatic core and the pentanoic acid side chain.

2-(3-Bromo-4-methoxyphenyl)acetic acid: This is a crucial intermediate. It can be synthesized by the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov The reaction is typically carried out using bromine in acetic acid, which yields the desired 3-bromo product with high selectivity. nih.gov

Isobutyl Group Source: The 4-methylpentanoic acid structure is typically constructed by alkylating the α-carbon of the 2-(3-bromo-4-methoxyphenyl)acetic acid precursor. The source for the isobutyl group is commonly an isobutyl halide, such as isobutyl bromide. orgsyn.orggoogle.comorganic-chemistry.org

A common synthetic route involves the conversion of the key intermediate, 2-(3-bromo-4-methoxyphenyl)acetic acid, into its corresponding ester or nitrile. The α-position of these derivatives is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is subsequently alkylated with isobutyl bromide to install the required side chain. researchgate.netacs.org Final hydrolysis of the ester or nitrile group then yields the target carboxylic acid.

Table 3: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| 4-Methoxyphenylacetic acid | Starting material for the aromatic core. nih.gov |

| Bromine | Reagent for the electrophilic aromatic substitution to introduce the bromo group. nih.gov |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Key intermediate containing the complete aromatic core. nih.govchemimpex.comsigmaaldrich.com |

| Isobutyl bromide | Alkylating agent to introduce the 2-methylpropyl group at the alpha position. orgsyn.orggoogle.com |

Derivatives of 4-Methylpentanoic Acid as Starting Materials

A logical synthetic approach involves the formation of the carbon-carbon bond between the phenyl ring and the α-carbon of the pentanoic acid chain. This can be conceptually achieved by utilizing a derivative of 4-methylpentanoic acid as the nucleophile or a precursor to a nucleophile.

A key starting material in this approach is 2-bromo-4-methylpentanoic acid . This α-bromo acid can be synthesized from D-leucine through a diazotization reaction in the presence of potassium bromide and sulfuric acid. prepchem.com The amino group of leucine (B10760876) is converted into a diazonium salt, which is subsequently displaced by a bromide ion.

With 2-bromo-4-methylpentanoic acid in hand, the crucial step is the coupling with a suitable 3-bromo-4-methoxyphenyl nucleophile. A standard method would involve the generation of a Grignard reagent or an organocuprate from a 3-bromo-4-methoxyphenyl halide. For instance, reacting 1,3-dibromo-4-methoxybenzene with magnesium would selectively form the Grignard reagent at the more reactive C1 position, which could then be reacted with the ester of 2-bromo-4-methylpentanoic acid. However, this approach requires careful control of reaction conditions to avoid side reactions.

An alternative strategy within this family of starting materials is the use of malonic ester synthesis. quora.comchemicalnote.com This versatile method allows for the sequential introduction of two substituents to a methylene (B1212753) group. In this context, diethyl malonate can be first alkylated with an isobutyl halide (e.g., isobutyl bromide) to form diethyl isobutylmalonate. Subsequent arylation of this intermediate with a suitable 3-bromo-4-methoxyphenyl halide would introduce the aromatic moiety. The final steps would involve hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation upon heating to yield the desired this compound.

| Starting Material | Key Transformation | Reagents | Intermediate |

| D-Leucine | Diazotization and bromination | NaNO₂, KBr, H₂SO₄ | 2-Bromo-4-methylpentanoic acid |

| Diethyl malonate | Alkylation and Arylation | 1. NaOEt, Isobutyl bromide; 2. 3-Bromo-4-methoxyphenyl halide, Catalyst | Diethyl (3-bromo-4-methoxyphenyl)(isobutyl)malonate |

Derivatives of 3-Bromo-4-methoxyphenyl Moieties as Starting Materials

This convergent synthetic strategy focuses on building the pentanoic acid chain onto a pre-existing 3-bromo-4-methoxyphenyl scaffold. A highly practical starting material for this approach is 3-bromo-4-methoxyphenylacetic acid . This compound can be readily synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid.

The central challenge in this pathway is the introduction of the isobutyl group at the α-position of the acetic acid derivative. A common and effective method to achieve this is through the alkylation of an enolate. The 3-bromo-4-methoxyphenylacetic acid would first be esterified, for example, to the corresponding ethyl or methyl ester. Treatment of this ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature would generate the corresponding enolate. This enolate can then be reacted with an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired carbon-carbon bond. The final step would be the hydrolysis of the ester to yield the target carboxylic acid.

Another viable approach starting from a 3-bromo-4-methoxyphenyl moiety is the use of a Suzuki cross-coupling reaction. This would involve the preparation of 2-bromo-4-methoxyphenylboronic acid . This boronic acid derivative could then be coupled with an ester of 2-bromo-4-methylpentanoic acid in the presence of a palladium catalyst and a suitable base. The Suzuki reaction is well-known for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds between sp²-hybridized carbon atoms. google.com

| Starting Material | Key Transformation | Reagents | Intermediate |

| 4-Methoxyphenylacetic acid | Bromination | Br₂, Acetic acid | 3-Bromo-4-methoxyphenylacetic acid |

| 3-Bromo-4-methoxyphenylacetic acid ester | α-Alkylation | 1. LDA; 2. Isobutyl bromide | Ethyl 2-(3-bromo-4-methoxyphenyl)-4-methylpentanoate |

| 1,2-Dibromo-4-methoxybenzene | Borylation | 1. n-BuLi; 2. B(OiPr)₃ | 2-Bromo-4-methoxyphenylboronic acid |

| 2-Bromo-4-methoxyphenylboronic acid | Suzuki Coupling | 2-Bromo-4-methylpentanoate ester, Pd catalyst, Base | Ethyl 2-(3-bromo-4-methoxyphenyl)-4-methylpentanoate |

Both general strategies, starting from either the pentanoic acid fragment or the aromatic fragment, offer plausible and well-precedented routes to this compound. The choice of a specific route in a practical setting would likely be determined by factors such as the availability and cost of starting materials, reaction yields, and the ease of purification of intermediates.

Chemical Reactivity and Derivatization Strategies of 2 3 Bromo 4 Methoxyphenyl 4 Methylpentanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, enabling the synthesis of diverse derivatives with modified physicochemical and biological properties.

Esterification for Prodrug or Derivative Synthesis

Esterification of the carboxylic acid moiety is a common strategy to enhance the lipophilicity of a molecule, which can improve its absorption and membrane permeability. This approach is frequently employed in the design of prodrugs, where the ester is later hydrolyzed in vivo to release the active carboxylic acid.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. For instance, the reaction of a similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester. nih.gov

Alternatively, milder methods using coupling reagents can be utilized, which are particularly useful for sensitive substrates. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under ambient conditions.

| Reaction | Reagents | Product | Typical Conditions |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP | Corresponding Ester | Room Temperature |

Amidation Reactions for Peptide Mimetic Development

Amidation of the carboxylic acid group allows for the introduction of nitrogen-containing functionalities and the formation of amide bonds, which are fundamental in peptide chemistry. This transformation is crucial for the development of peptide mimetics, where the core structure of 2-(3-bromo-4-methoxyphenyl)-4-methylpentanoic acid can be incorporated into peptide-like scaffolds to mimic or inhibit biological processes.

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. This can be achieved using various coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC. These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile. This method is widely used in solid-phase peptide synthesis and allows for the coupling of the carboxylic acid with amino acids or other amine-containing molecules. The use of chiral 2-bromo carboxylic acids, analogous to the target molecule, has been reported in the synthesis of peptide tertiary amides.

| Coupling Reagent | Amine Source | Product | Typical Conditions |

| HATU/DIPEA | Amino acid ester or amine | Amide | Room Temperature, Inert Atmosphere |

| EDC/HOBt | Amino acid ester or amine | Amide | Room Temperature |

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to another set of important functional groups for further derivatization.

Reduction to the corresponding primary alcohol, 2-(3-bromo-4-methoxyphenyl)-4-methylpentan-1-ol, can be efficiently achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of water upon workup. It is important to note that LiAlH₄ is a very reactive and non-selective reagent that will also reduce other susceptible functional groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. adichemistry.com

The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this conversion is typically carried out indirectly. One common method involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H).

| Target Functional Group | Reducing Agent | Intermediate | Typical Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | None | Anhydrous ether or THF, followed by aqueous workup |

| Aldehyde | DIBAL-H | Acid Chloride or Weinreb Amide | Low temperature (e.g., -78 °C) |

Transformations Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling significant diversification of the aromatic core of the molecule.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the presence of the electron-donating methoxy (B1213986) group and the carboxylic acid side chain can influence the reactivity of the aromatic ring. However, direct displacement of the bromine atom by common nucleophiles is generally not a facile process under standard conditions. For such reactions to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which is not the case for this molecule. More specialized conditions, such as the use of very strong bases to proceed through a benzyne (B1209423) intermediate, or transition-metal-catalyzed reactions, are usually required to achieve nucleophilic substitution.

Palladium-Catalyzed Coupling Reactions for Aromatic Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the aromatic bromine atom. These reactions offer a versatile and efficient way to introduce a wide array of substituents onto the phenyl ring, leading to a diverse library of derivatives.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for this purpose. mdpi.com It involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups and allows for the introduction of new aryl, heteroaryl, or alkyl groups. For example, coupling this compound with a substituted phenylboronic acid would yield a biaryl derivative.

Other important palladium-catalyzed coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Stille coupling (coupling with an organotin reagent). These reactions provide access to a vast chemical space for the derivatization of the aromatic core.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or alkyl-aryl derivative |

| Heck Reaction | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl amine |

| Stille Coupling | Organotin reagent | Pd catalyst | Biaryl or vinyl-aryl derivative |

Stereochemical Modifications and Transformations at the Methylpentanoic Acid Side Chain

The stereocenter at the C2 position of the pentanoic acid chain is a key feature of this compound, making it a chiral molecule. The spatial arrangement of the substituents around this carbon is critical for its interaction with other chiral molecules, such as biological receptors or enzymes. Manipulating this stereocenter is a fundamental aspect of its chemical derivatization.

Epimerization and Racemization Studies

As a 2-arylalkanoic acid, the chiral center of this compound is susceptible to racemization, the process by which an enantiomerically pure sample is converted into a mixture containing equal amounts of both enantiomers. This transformation proceeds through the removal of the acidic proton at the α-carbon (the chiral center), which is facilitated by the presence of the adjacent carboxyl group and aromatic ring.

The generally accepted mechanism involves the formation of a planar carbanion or enolate intermediate under basic conditions. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. This process is a significant consideration during synthesis and derivatization, as conditions such as heat or the use of strong bases can lead to a loss of stereochemical integrity. Biocatalytic methods, using enzymes like racemases, can also be employed under mild physiological conditions to achieve racemization, which can be a crucial step in deracemization processes for producing single enantiomers.

Factors influencing the rate of racemization for 2-arylalkanoic acids are well-documented and would be expected to apply to the title compound.

| Factor | Influence on Racemization Rate | Rationale |

| Base Strength | Increased rate with stronger bases | Stronger bases more effectively abstract the α-proton to form the carbanion intermediate. |

| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for proton abstraction and inversion of configuration. |

| Solvent Polarity | Varies; polar aprotic solvents can stabilize the intermediate | The solvent's ability to stabilize the transition state and intermediates affects the reaction rate. |

| Electronic Nature of Aryl Group | Electron-withdrawing groups can increase the rate | Stabilization of the negative charge of the carbanion intermediate enhances its formation. |

Selective Oxidation or Reduction of Alkyl Groups

The methylpentanoic acid side chain, specifically the isobutyl group, presents opportunities for selective functionalization through oxidation or reduction, although this can be challenging. The primary goal of such transformations is to introduce new functional groups that can alter the molecule's properties or serve as handles for further derivatization.

Selective oxidation of C(sp³)–H bonds in an alkyl chain is a difficult but valuable transformation. For the isobutyl group of this compound, oxidation could theoretically target the primary methyl groups or the tertiary C-H bond.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (B83412) tend to be non-selective and can lead to the degradation of the side chain or oxidation at the benzylic position if a hydrogen were present. Modern catalytic systems, often employing transition metals like manganese or iron, have shown promise for more controlled C-H oxidation. These catalysts can be designed to favor oxidation at specific, less activated positions.

Biocatalytic Oxidation: Enzymes, particularly cytochrome P450 monooxygenases, are renowned for their ability to perform regio- and stereoselective C-H oxidations on complex molecules under mild conditions. A suitable P450 enzyme could potentially hydroxylate one of the terminal methyl groups or the tertiary carbon of the isobutyl moiety.

Reduction of the alkyl groups is not a typical transformation. However, the carboxylic acid functional group itself is readily reducible. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the carboxylic acid to a primary alcohol, yielding (3-Bromo-4-methoxyphenyl)-4-methylpentan-1-ol. This transformation changes the acidic nature of the parent compound to a neutral alcohol, significantly altering its physicochemical properties.

| Transformation | Reagents/Method | Potential Product(s) |

| Selective C-H Oxidation | Biocatalytic (e.g., P450 enzymes) or Chemocatalytic (e.g., Mn or Fe complexes) | Hydroxylated derivatives at the isobutyl chain. |

| Carboxylic Acid Reduction | Strong reducing agents (e.g., LiAlH₄, BH₃·THF) | (3-Bromo-4-methoxyphenyl)-4-methylpentan-1-ol. |

Rational Design and Synthesis of Structurally Related Analogs for Research Probing

The rational design and synthesis of analogs of this compound are essential for exploring its potential as a research tool or therapeutic lead. By systematically modifying different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and optimize properties. The synthesis of arylalkanoic acids and their derivatives is a well-established field, providing numerous strategies for creating a diverse library of analogs.

Key strategies for analog design include:

Modification of the Phenyl Ring Substituents: The bromo and methoxy groups on the aromatic ring are prime targets for modification. Replacing the bromine atom with other halogens (Cl, F) or with hydrogen (dehalogenation) can probe the role of this substituent. The methoxy group could be demethylated to a hydroxyl group, extended to a larger alkoxy group, or replaced entirely.

Alteration of the Alkyl Side Chain: The isobutyl group at the C4 position of the pentanoic acid chain can be varied to explore the impact of steric bulk and lipophilicity. Analogs could feature shorter (isopropyl) or longer alkyl chains, or cyclic structures.

Derivatization of the Carboxylic Acid: The carboxylic acid is a key functional group that can be converted into a variety of other functionalities. Esterification (to produce methyl, ethyl, or other esters) or amidation (reaction with amines to form amides) can modulate the compound's polarity and hydrogen bonding capacity. Furthermore, the carboxylate can be replaced with bioisosteres like tetrazole or hydroxamic acid to potentially alter its activity and pharmacokinetic profile.

The synthesis of such analogs often involves multi-step sequences, starting from appropriately substituted phenylacetic acids or benzaldehydes.

| Analog Type | Rationale for Design | Potential Synthetic Route |

| Phenyl Ring Modified Analogs | Investigate the electronic and steric effects of the aromatic substituents. | Synthesis starting from alternative substituted benzaldehydes or phenylacetic acids. |

| Alkyl Side Chain Modified Analogs | Probe the influence of lipophilicity and steric bulk on activity. | Utilize different alkyl halides in the alkylation step of the synthetic sequence. |

| Carboxylic Acid Derivatives (Esters, Amides) | Modify polarity, solubility, and hydrogen bonding capabilities; create potential prodrugs. | Standard esterification or amidation reactions (e.g., Fischer esterification, peptide coupling) on the parent acid. |

| Carboxylic Acid Bioisosteres (e.g., Tetrazole) | Mimic the acidic proton and charge distribution of the carboxylate while potentially improving metabolic stability or cell permeability. | Multi-step synthesis, often involving conversion of the acid to a nitrile, followed by reaction with an azide. |

By employing these derivatization and design strategies, a wide array of analogs can be generated to systematically investigate the chemical and biological properties related to the core structure of this compound.

Spectroscopic and Analytical Characterization Methodologies for 2 3 Bromo 4 Methoxyphenyl 4 Methylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The substitution pattern of the ring—a bromo group, a methoxy (B1213986) group, and an alkyl chain—will influence the precise chemical shifts and splitting patterns. The proton ortho to the bromo group is likely to be the most downfield, while the proton ortho to the methoxy group will be the most upfield within this region.

Alkyl Protons: The protons of the 4-methylpentanoic acid side chain will appear in the upfield region of the spectrum. The methine proton alpha to the carboxylic acid and the phenyl ring will be shifted downfield due to the deshielding effects of these groups. The methylene (B1212753) and methine protons of the isobutyl group will have characteristic chemical shifts and will show spin-spin coupling with neighboring protons, leading to complex splitting patterns. The two methyl groups of the isobutyl moiety may be diastereotopic, potentially giving rise to two distinct signals.

Acidic Proton: The proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | N/A |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | N/A |

| Methine (-CH-) | 3.5 - 4.0 | Multiplet | 7-8 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | N/A |

| Methylene (-CH₂-) | 1.8 - 2.2 | Multiplet | 7-8 |

| Methine (-CH(CH₃)₂) | 1.5 - 1.9 | Multiplet | 6-7 |

| Methyl (-CH₃) | 0.8 - 1.0 | Doublet | 6-7 |

¹³C NMR Spectral Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The carbons of the phenyl ring will appear in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly downfield, while the carbon attached to the bromo group will also be in this region.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 170-185 ppm.

Alkyl Carbons: The carbons of the pentanoic acid chain will be found in the upfield region of the spectrum, from approximately δ 20-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 185 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-H & C-C) | 115 - 140 |

| Methine (-CH-) | 50 - 60 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 30 - 40 |

| Methine (-CH(CH₃)₂) | 25 - 35 |

| Methyl (-CH₃) | 20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the alkyl chain. Cross-peaks will be observed between adjacent protons in the 4-methylpentanoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the phenyl ring and the pentanoic acid chain, and for confirming the positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

LC-MS and GC-MS Applications for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of a sample of this compound and for confirming its identity in complex mixtures. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Expected fragmentation pathways would include the loss of the carboxylic acid group, cleavage of the alkyl chain, and fragmentation of the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]+, [M+2]+ | Molecular Ion | Intact molecule with ⁷⁹Br and ⁸¹Br |

| [M-COOH]+ | Loss of carboxylic acid | Cleavage of the C-C bond alpha to the ring |

| [M-C₄H₉]+ | Loss of isobutyl group | Benzylic cleavage |

| C₇H₆BrO | Bromomethoxybenzyl cation | Cleavage of the alkyl chain |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic peaks that confirm the presence of its key structural features.

Expected FT-IR Spectral Data:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 2850-3000 | C-H stretch | Alkyl (methyl, pentanoic chain) |

| ~1700 | C=O stretch | Carboxylic acid |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether (methoxy group) |

| 1000-1100 | C-O stretch | Carboxylic acid |

| 550-650 | C-Br stretch | Bromo substituent |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydroxyl group of the carboxylic acid, often overlapping with the C-H stretching vibrations. The sharp and intense peak around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. The presence of the methoxy group is confirmed by a characteristic C-O stretching band, while the carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the aromatic ring and the carbon-carbon backbone. The symmetric stretching of the aromatic ring, which may be weak in the FT-IR spectrum, is often a strong band in the Raman spectrum.

Expected Raman Spectral Data:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H stretch | Alkyl (methyl, pentanoic chain) |

| ~1600 | C=C stretch | Aromatic ring |

| 1000-1200 | Ring breathing mode | Substituted benzene (B151609) |

| 500-700 | C-Br stretch | Bromo substituent |

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the methoxy and bromo substituents on the phenyl ring will influence the position and intensity of these absorption bands.

Expected UV-Vis Spectral Data:

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol/Methanol (B129727) | ~280-290 | π → π |

| ~220-230 | π → π |

Note: The exact λmax values can vary depending on the solvent used.

The absorption band in the 280-290 nm range is likely due to the π → π* transitions of the substituted aromatic ring. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift compared to unsubstituted benzene. A second, more intense band is expected at a lower wavelength, also arising from π → π* transitions.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, as well as for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile compounds. For this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% trifluoroacetic acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the λmax of the compound (e.g., 280 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

By analyzing the chromatogram, the purity of the compound can be determined by the area of the main peak relative to the total area of all peaks. This method can also be used to quantify the compound by comparing its peak area to that of a known standard.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase (typically <2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity.

A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for purity determination and quantification, which is particularly beneficial for high-throughput screening or process monitoring in a research setting.

Typical UPLC Parameters:

| Parameter | Condition |

| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Similar to HPLC, but optimized for faster gradients |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Temperature | Often elevated (e.g., 40-50 °C) to reduce viscosity |

The use of UPLC can significantly reduce the run time for each analysis while providing superior separation of the main compound from any potential impurities or degradation products.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a carboxylic acid like this compound, which has limited volatility, derivatization is a necessary prerequisite for GC analysis. The process involves converting the carboxylic acid group into a more volatile ester or other derivative.

A common derivatization method involves reaction with an agent like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This reaction converts the carboxylic acid to a pentafluorobenzyl ester, which is highly volatile and possesses excellent electron-capturing properties, making it suitable for sensitive detection by an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization mode (GC-NCI-MS). This approach provides very low detection limits, often in the nanogram per liter range. nih.gov

The analytical method would involve:

Extraction: Isolating the target analyte from its matrix using techniques like solid-phase extraction (SPE).

Derivatization: Reacting the extracted acid with PFBBr at room temperature.

Analysis: Injecting the derivatized sample into a GC-MS system for separation and detection.

While this methodology is standard for methylpentanoic acids, specific retention times and mass spectral data for the PFB-ester of this compound are not documented in the searched literature. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This is typically achieved by slow evaporation of a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would yield crucial data, including:

Crystal System: The class of symmetry of the crystal lattice (e.g., monoclinic, triclinic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

For example, the analysis of a related compound, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, revealed that in the crystal, molecules form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. nih.gov Similar interactions would be expected for this compound. However, specific crystallographic data for the target compound is not available in published studies. nih.govresearchgate.net

Table 1: Hypothetical Crystal Data Table for this compound (Note: This table is illustrative of the type of data obtained from X-ray crystallography; no actual data was found for the specified compound.)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅BrO₃ |

| Formula Weight | 287.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties. The study of polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting crystals using techniques like X-ray diffraction and differential scanning calorimetry. nih.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Determination (e.g., Circular Dichroism)

This compound possesses a chiral center at the carbon atom bearing the carboxyl group. Therefore, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image CD spectra; one will show a positive signal (a positive Cotton effect) where the other shows a negative one. This property allows for the determination of the enantiomeric excess (ee) and the absolute configuration of a chiral molecule, often through comparison with theoretical calculations.

The experimental process would involve dissolving the enantiomerically enriched sample in a suitable solvent and recording the CD spectrum over a range of wavelengths. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. While this is a standard method for chiral carboxylic acids, no published CD spectra or chiroptical data were found for this compound.

Computational Chemistry and in Silico Investigations of 2 3 Bromo 4 Methoxyphenyl 4 Methylpentanoic Acid

Electronic Structure Analysis and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and interaction among orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, revealing donor-acceptor interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. Such an analysis for 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid would elucidate the interactions between the orbitals of the substituted phenyl ring, the pentanoic acid chain, and the bromine and methoxy (B1213986) substituents. However, no specific NBO analysis for this compound has been reported.

Theoretical Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are frequently used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), can generate simulated infrared (IR) and Raman spectra. These simulations predict the vibrational frequencies and intensities of a molecule's normal modes. For this compound, such spectra would help in assigning the characteristic vibrational bands associated with the C-Br, C-O, C=O, and other functional groups within the molecule. Despite the availability of these computational techniques, specific simulated IR and Raman spectra for this compound are not available in the reviewed literature.

Simulated Electronic Absorption Spectra (UV-Vis)

Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically of π→π* or n→π* character. A simulated UV-Vis spectrum for this compound would provide insights into its electronic structure and chromophores. At present, such a simulation for this specific molecule has not been published.

Predicted NMR Chemical Shifts

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for assigning experimental NMR spectra and confirming the structure of a compound. While software and methodologies for predicting NMR spectra are widely accessible, a specific computational study detailing the predicted chemical shifts for this compound is not documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design and toxicology, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Theoretical Descriptor Calculation and Selection

A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include electronic, steric, hydrophobic, and topological parameters. For a QSAR study involving this compound, a range of descriptors would be calculated to correlate its structural features with a specific biological endpoint. The selection of the most relevant descriptors is then performed using statistical methods. However, no QSAR studies that specifically include this compound and detail the calculation and selection of its theoretical descriptors have been identified.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The development of a robust QSAR model for a class of compounds including this compound would follow a systematic workflow. uniroma1.it

The initial step involves the careful curation of a dataset containing structurally related molecules with experimentally determined biological activities. uniroma1.it For each molecule, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Following descriptor calculation, a crucial step is the division of the dataset into a training set and a test set. The training set is used to build the QSAR model using various statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.netnih.gov

The predictive power and robustness of the developed model must be rigorously validated. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), are applied to the training set to assess the model's stability. uniroma1.itresearchgate.net External validation, which involves using the model to predict the activity of the compounds in the independent test set, is the ultimate test of a QSAR model's predictive capability. uniroma1.it A statistically significant correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. uniroma1.it

Table 1: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| q² (or R²cv) | Cross-validated coefficient of determination. Measures the internal predictive ability. | > 0.5 |

| R²pred | Coefficient of determination for the external test set. Measures the external predictive ability. | > 0.5 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govbiorxiv.org An MD simulation of this compound would provide insights into its conformational flexibility and stability in various environments, such as in aqueous solution or in the binding site of a biological target. biorxiv.org

The simulation process begins with the generation of an initial 3D structure of the molecule and placing it within a simulation box, typically filled with solvent molecules like water. mdpi.com A force field, which is a set of parameters that describes the potential energy of the system, is then applied. arxiv.org The simulation proceeds by integrating Newton's equations of motion for each atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities. biorxiv.org

Analysis of the resulting trajectory can reveal important information about the molecule's behavior. mdpi.com This includes identifying the most stable conformations, understanding the flexibility of different parts of the molecule, and studying the interactions between the molecule and its surrounding environment, such as the formation of hydrogen bonds with water molecules. nih.gov In the context of drug design, MD simulations can be used to study the binding stability of a ligand within a protein's active site. escholarship.org

Table 2: Typical Analyses Performed on Molecular Dynamics Trajectories

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Overall structural stability of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or groups of atoms. |

| Radius of Gyration (Rg) | Compactness of the molecule over time. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds with the solvent or a target molecule. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule accessible to the solvent, indicating changes in conformation. mdpi.com |

In Silico Mechanistic Studies of Chemical Reactions Involving the Compound

In silico mechanistic studies employ quantum mechanical (QM) calculations to investigate the detailed mechanism of chemical reactions at the atomic level. researchgate.net For a reaction involving this compound, these studies could elucidate the reaction pathway, identify transition states, and determine the activation energies.

Using methods like Density Functional Theory (DFT), computational chemists can model the potential energy surface of a reaction. researchgate.net This allows for the identification of the lowest energy path from reactants to products. The structures of reactants, intermediates, transition states, and products can be optimized, and their relative energies calculated.

A key outcome of such studies is the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information provides valuable insights into the reaction kinetics. researchgate.net Furthermore, the analysis of the electronic structure at different points along the reaction coordinate can reveal details about bond breaking and bond formation processes. researchgate.net These in silico investigations can complement experimental studies by providing a deeper understanding of the reaction mechanism that is often difficult to obtain through experiments alone.

Table 3: Key Parameters Obtained from In Silico Mechanistic Studies

| Parameter | Description |

| Optimized Geometries | The lowest energy 3D structures of reactants, products, intermediates, and transition states. |

| Relative Energies (ΔE) | The energy difference between different species in the reaction, indicating the reaction's thermodynamics. |

| Activation Energy (Ea) | The energy barrier of the transition state relative to the reactants, which governs the reaction rate. |

| Imaginary Frequencies | A single imaginary frequency in the vibrational analysis confirms a true transition state structure. |

Biological Activity Research Approaches for 2 3 Bromo 4 Methoxyphenyl 4 Methylpentanoic Acid in Vitro Focus

In Vitro Biological Screening Methodologies and Assays

The first step in characterizing a new compound involves broad screening across various biological assays to detect potential therapeutic effects.

To determine if 2-(3-Bromo-4-methoxyphenyl)-4-methylpentanoic acid has potential as an anticancer agent, its effect on the proliferation of various cancer cell lines would be assessed. Standard colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay, are commonly used. These assays measure cell viability and proliferation.

The compound would be tested against a panel of human cancer cell lines representing different types of cancer, including:

HepG-2 (Hepatocellular Carcinoma)

HCT-116 (Colon Carcinoma)

MDA-MB-231 (Breast Adenocarcinoma, triple-negative)

HeLa (Cervical Adenocarcinoma)

MCF-7 (Breast Adenocarcinoma, hormone-responsive)

In a typical experiment, cells are seeded in 96-well plates and allowed to attach. They are then treated with a range of concentrations of the test compound for a set period (e.g., 48 or 72 hours). The assay then measures the number of viable cells remaining. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of potency. For example, studies on other novel compounds, such as certain thieno[2,3-d]pyrimidine (B153573) derivatives, have shown potent antiproliferative activity against MCF-7 and MDA-MB-231 cells, with IC50 values in the low micromolar or even nanomolar range. mdpi.commdpi.com

Illustrative Data Table for Antiproliferative Activity (Hypothetical) Below is an example of how data from such an assay would be presented. The values are purely for illustration.

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| HepG-2 | Liver Cancer | 25.4 |

| HCT-116 | Colon Cancer | 15.8 |

| MDA-MB-231 | Breast Cancer | 32.1 |

| HeLa | Cervical Cancer | 45.2 |

| MCF-7 | Breast Cancer | 18.9 |

To assess antibacterial and antifungal properties, standard microbiology techniques such as the broth microdilution or agar (B569324) disk diffusion methods are employed. These tests determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Screening: The compound would be tested against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Research on other pentanoic acid derivatives has demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, with MIC values in the range of 2–4 µg/mL. nih.gov

Antifungal Screening: The compound's activity would be evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. jmchemsci.com

The potential of this compound to treat malaria would be investigated using in vitro cultures of Plasmodium falciparum, the parasite responsible for the most severe form of the disease. A common method is the SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite within human red blood cells. The compound's activity is compared against known antimalarial drugs like chloroquine (B1663885) and artemisinin (B1665778) to determine its potency and to assess its effectiveness against drug-resistant parasite strains. nih.gov The result is typically expressed as an IC50 value.

Enzyme Inhibition Studies (Target-Specific or Broad-Spectrum)

Many drugs function by inhibiting specific enzymes. Investigating a new compound for enzyme inhibition can reveal its mechanism of action and therapeutic potential.

Before testing for inhibition, a reliable and validated assay to measure the activity of the target enzyme(s) must be in place. This involves:

Selecting a Target: Based on the compound's chemical structure, researchers might hypothesize that it could inhibit a certain class of enzymes (e.g., kinases, proteases, or oxidoreductases).

Developing an Assay: A method to measure the enzyme's function is developed. This is often a spectrophotometric or fluorometric assay where the enzyme's conversion of a substrate to a product results in a change in absorbance or fluorescence.

Validation: The assay is validated to ensure it is accurate, precise, and reproducible under the chosen experimental conditions (e.g., pH, temperature, substrate concentration).

Once an assay is validated, the compound's inhibitory effects are characterized.

IC50 Determination: The primary metric for an inhibitor's potency is the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. To determine this, the enzyme assay is run with a fixed amount of enzyme and substrate in the presence of varying concentrations of the inhibitor. The results are plotted to generate a dose-response curve from which the IC50 value is calculated.

Illustrative Data Table for Enzyme Inhibition (Hypothetical) This table shows how IC50 values for a compound against different enzymes would be displayed.

| Enzyme Target | Enzyme Class | Illustrative IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 12.5 |

| Matrix Metalloproteinase-9 (MMP-9) | Protease | 8.3 |

| Tyrosine Kinase (c-Src) | Kinase | > 100 (inactive) |

Further kinetic studies can be performed to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition), providing deeper insight into its mechanism of action.

Investigations into Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research into the inhibitory effects of this compound on protein tyrosine phosphatases (PTPs) is a key area of its biological evaluation. PTPs are a group of enzymes that are crucial in regulating a variety of cellular processes by removing phosphate (B84403) groups from tyrosine residues on proteins. biocompare.comscbt.com The dysregulation of PTP activity has been linked to several diseases, making them a significant target for therapeutic intervention. biocompare.com

Investigations into novel PTP inhibitors are ongoing, with a focus on developing compounds that can modulate the activity of these enzymes. google.comnih.gov While specific inhibitory data for this compound is not detailed in the provided information, the general approach involves screening compounds for their ability to block the enzymatic activity of specific PTPs. This is often followed by studies to understand the mechanism of inhibition and the compound's selectivity for different PTP family members. nih.gov

Studies on Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, exhibits intrinsic tyrosine kinase activity. This enzymatic function is a critical component of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.govyoutube.com The overexpression or mutation of EGFR is a common feature in various types of cancer, leading to the development of EGFR tyrosine kinase inhibitors (TKIs) as targeted cancer therapies. nih.govdrugbank.com